An In-depth Technical Guide to the Physicochemical Properties of (+)-Isoalantolactone
An In-depth Technical Guide to the Physicochemical Properties of (+)-Isoalantolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (+)-Isoalantolactone, a sesquiterpene lactone of significant interest in medicinal chemistry and drug development. The information is presented to facilitate research and development activities by providing key data in a structured format, detailed experimental protocols, and visualizations of its biological interactions.
Chemical and Physical Properties
(+)-Isoalantolactone, a naturally occurring sesquiterpene lactone, possesses a range of physicochemical properties that are critical for its handling, formulation, and biological activity. A summary of these properties is presented below.
Table 1: General Physicochemical Properties of (+)-Isoalantolactone
| Property | Value | Source(s) |
| CAS Number | 470-17-7 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₀O₂ | [1] |
| Molecular Weight | 232.32 g/mol | |
| Appearance | White crystalline powder, Colorless needle crystal (from acetone) | |
| Melting Point | 108-115 °C | |
| Boiling Point (est.) | 364.00 to 365.00 °C @ 760.00 mm Hg | |
| logP (o/w) | 3.420 | |
| Specific Rotation (α) | +172° (in CHCl₃) |
Table 2: Solubility of (+)-Isoalantolactone
| Solvent | Solubility | Source(s) |
| Water | Insoluble (35.49 mg/L @ 25 °C) | |
| Chloroform | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble (up to 46-50 mg/mL) | |
| Ethanol | Soluble (up to 30 mg/ml) | |
| Diethyl Ether | Soluble | |
| Benzene | Soluble | |
| Petroleum Ether | Slightly soluble |
Table 3: Spectroscopic Data of (+)-Isoalantolactone
| Technique | Data | Source(s) |
| ¹H-NMR | Conforms to structure | |
| ¹³C-NMR | Conforms to structure | |
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ observed | |
| UV Absorption | Exhibits UV absorption between 210-350 nm |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of (+)-Isoalantolactone.
2.1. Melting Point Determination (Capillary Method)
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Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
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Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.
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Procedure:
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Ensure the (+)-Isoalantolactone sample is dry and finely powdered using a mortar and pestle.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂).
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The melting point range is reported as T₁ - T₂. For a pure sample, this range should be narrow (0.5-2 °C).
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2.2. Solubility Determination (Shake-Flask Method)
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Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature by allowing a saturated solution to reach equilibrium.
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Apparatus: Vials with screw caps, analytical balance, orbital shaker or magnetic stirrer, centrifuge, spectrophotometer or HPLC system.
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Procedure:
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Add an excess amount of (+)-Isoalantolactone to a vial containing a known volume of the solvent to be tested.
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Seal the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
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Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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After equilibration, allow the suspension to settle.
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Centrifuge the sample to pellet the undissolved solid.
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Carefully withdraw an aliquot of the supernatant.
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Dilute the aliquot with a suitable solvent and determine the concentration of (+)-Isoalantolactone using a validated analytical method such as UV-Vis spectroscopy or HPLC.
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The solubility is expressed in units such as mg/mL or mol/L.
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2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural elucidation.
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Apparatus: NMR spectrometer, NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).
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Procedure for ¹H and ¹³C NMR:
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Dissolve 5-10 mg of (+)-Isoalantolactone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, as it is a good solvent for this compound) in a clean, dry NMR tube.
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Place the NMR tube in the spectrometer's probe.
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Acquire the ¹H NMR spectrum. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
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Process the ¹H NMR data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
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Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is typically performed. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
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Process the ¹³C NMR data similarly to the ¹H spectrum, and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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2.4. Liquid Chromatography-Mass Spectrometry (LC-MS)
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Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify compounds in a mixture.
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Apparatus: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap), appropriate HPLC column (e.g., C18), mobile phase solvents (e.g., acetonitrile, water with formic acid).
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Procedure:
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Prepare a dilute solution of (+)-Isoalantolactone (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
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Set up the HPLC method, including the mobile phase gradient, flow rate, and column temperature. A typical reversed-phase gradient might run from water/acetonitrile with 0.1% formic acid.
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Set the mass spectrometer parameters, including the ionization mode (positive or negative electrospray ionization, ESI), mass range, and fragmentation energy (for MS/MS).
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Inject the sample into the LC-MS system.
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Analyze the resulting data to determine the retention time and the mass-to-charge ratio (m/z) of the parent ion and any fragment ions. This confirms the molecular weight and provides structural information.
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Biological Activity and Signaling Pathways
(+)-Isoalantolactone has been shown to exhibit a variety of biological activities, including anti-inflammatory and anticancer effects. These activities are often attributed to its interaction with key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
3.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. (+)-Isoalantolactone has been reported to inhibit this pathway.
Caption: Inhibition of the NF-κB pathway by (+)-Isoalantolactone.
3.2. Modulation of the MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. (+)-Isoalantolactone has been shown to modulate the activity of key components of this pathway, such as ERK, JNK, and p38.
Caption: Modulation of the MAPK/ERK pathway by (+)-Isoalantolactone.
Experimental Workflow for Investigating Pathway Inhibition
Caption: Workflow for analyzing signaling pathway inhibition.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Signal Transduction Pathways: MAP Kinases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
